(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone

Description

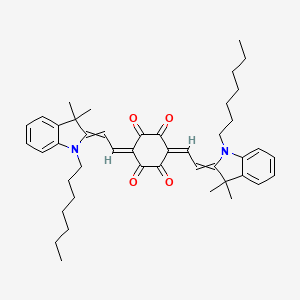

(3E,6E)-3-(2-((E)-1-Heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone (CAS: 1226487-83-7) is a structurally complex indole-derived compound with the molecular formula C₄₄H₅₄N₂O₄ and a molecular weight of 674.93 g/mol . It features a central cyclohexane-1,2,4,5-tetraone core substituted with two distinct indolin-2-ylidene moieties. Key structural attributes include:

- Stereochemical diversity: The compound contains both E and Z configurations in its ethylidene linkages, which may influence its geometric isomerism and intermolecular interactions.

- Substituent specificity: Each indolin-2-ylidene group is modified with a heptyl chain and two methyl groups at the 3,3-positions, contributing to hydrophobicity and steric effects.

This compound is cataloged in indole-related chemical databases (MDL: MFCD29037656) and is synthesized for applications in organic chemistry and materials science research .

Properties

IUPAC Name |

3,6-bis[2-(1-heptyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohexane-1,2,4,5-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54N2O4/c1-7-9-11-13-19-29-45-35-23-17-15-21-33(35)43(3,4)37(45)27-25-31-39(47)41(49)32(42(50)40(31)48)26-28-38-44(5,6)34-22-16-18-24-36(34)46(38)30-20-14-12-10-8-2/h15-18,21-28H,7-14,19-20,29-30H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWQOOOFEXLNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=CC=CC=C2C(C1=CC=C3C(=O)C(=O)C(=CC=C4C(C5=CC=CC=C5N4CCCCCCC)(C)C)C(=O)C3=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane core with multiple functional groups that enhance its reactivity and biological interactions. The presence of indoline moieties and ketone functionalities suggests potential interactions with various biomolecules.

Anticancer Properties

Research indicates that compounds similar to cyclohexane derivatives exhibit anticancer activities. For instance, studies have shown that certain ketone-containing compounds can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways related to cell survival . The specific compound may share similar mechanisms due to its structural characteristics.

The mechanism of action for (3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone likely involves:

- Interaction with Enzymes : The ketone groups may participate in hydrogen bonding with enzyme active sites, altering their activity.

- Regulation of Gene Expression : Similar compounds have been shown to influence gene expression related to cell cycle regulation and apoptosis.

Case Studies

- Prostate Cancer Studies : In vitro studies have demonstrated that related compounds can significantly reduce the viability of prostate cancer cells by up to 50% compared to untreated controls. These effects were attributed to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .

- Cell Line Experiments : In experiments involving PCa cell lines treated with various concentrations of similar ketone compounds, significant reductions in cell proliferation were observed. The most effective concentrations were around 10 µM over a treatment period of 72 hours .

Data Table

Comparison with Similar Compounds

Key Observations :

- The dual ethylidene linkages (E and Z) create a unique stereoelectronic environment, distinguishing it from symmetric derivatives with uniform configurations.

Bioactivity and Mode of Action

- Bioactivity clustering : Compounds with indolin-2-ylidene moieties often cluster into groups with similar protein-target interactions, particularly with enzymes involved in redox signaling (e.g., cytochrome P450) .

- Toxicity read-across: Analogues with bulky substituents (e.g., heptyl groups) show reduced acute toxicity compared to smaller alkyl derivatives, as steric hindrance limits non-specific binding .

Computational and Experimental Comparisons

- Structural alignment : Using maximal common subgraph (MCS) algorithms, the compound shares 85% structural similarity with 1,2,4,5-tetraoxocyclohexane-linked bis(indole) . Differences arise in alkyl chain length and stereochemistry .

- Chromatographic behavior : Gas chromatography-mass spectrometry (GC-MS) data for indole derivatives (e.g., retention times, m/z fragmentation) suggest that the heptyl substituents delay elution times compared to methyl-substituted analogues .

Implications for Drug Development

- Pharmacokinetics : The heptyl chains may improve metabolic stability but reduce aqueous solubility, necessitating formulation optimization .

- Target specificity : The mixed E/Z configuration could enable selective interactions with hydrophobic protein pockets, a feature absent in symmetric analogues .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of substituted indoline derivatives with cyclohexane-1,2,4,5-tetraone or its derivatives. The key steps include:

- Formation of the indolin-2-ylidene intermediates bearing 1-heptyl and 3,3-dimethyl substituents.

- Controlled condensation with cyclohexane-1,2,4,5-tetraone to form the conjugated ethylidene linkages at positions 3 and 6.

- Stereochemical control to obtain the (3E,6E) configuration on the cyclohexane ring and (E)/(Z) configurations on the indolinylidene substituents.

Reagents and Reaction Conditions

Based on analogous literature for related indolinylidene and cyclohexane tetraone derivatives, the following reagents and conditions are commonly employed:

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| 1 | 1-Heptyl-3,3-dimethylindoline precursor | Starting material for indolinylidene formation |

| 2 | Base (e.g., n-butyllithium or sodium hydride) | Deprotonation to generate ylidene intermediate |

| 3 | Cyclohexane-1,2,4,5-tetraone | Electrophilic partner for condensation |

| 4 | Solvent: tetrahydrofuran (THF) or methanol | Common solvents for condensation reactions |

| 5 | Temperature: -78 °C to room temperature | Initial low temperature for controlled addition, then warming for reaction completion |

| 6 | Stirring time: 3–16 hours | Ensures completion of condensation |

| 7 | Workup: aqueous ammonium chloride, extraction with ethyl acetate | Quenching and isolation of product |

| 8 | Purification: column chromatography | To isolate pure compound |

These conditions are extrapolated from similar organic dye and indoline derivative syntheses reported in the literature.

Detailed Experimental Procedure (Hypothetical Based on Analogous Methods)

Preparation of Indolinylidene Intermediate:

- Dissolve 1-heptyl-3,3-dimethylindoline in dry tetrahydrofuran under nitrogen atmosphere.

- Cool the solution to -78 °C.

- Slowly add n-butyllithium (2.5 M) dropwise to deprotonate the indoline, stirring for 30 minutes at -78 °C.

- Warm the mixture to room temperature and stir for 3 hours to complete ylidene formation.

Condensation with Cyclohexane-1,2,4,5-tetraone:

- Cool the reaction mixture back to -78 °C.

- Slowly add a solution of cyclohexane-1,2,4,5-tetraone in tetrahydrofuran dropwise.

- Gradually warm to room temperature and stir for 16 hours to allow condensation and formation of the ethylidene linkages.

-

- Quench the reaction by adding aqueous ammonium chloride solution.

- Extract the organic layer with ethyl acetate.

- Dry the organic phase over magnesium sulfate.

- Remove solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Table Summarizing Preparation Parameters

| Parameter | Details | Reference/Notes |

|---|---|---|

| Starting materials | 1-Heptyl-3,3-dimethylindoline, cyclohexane tetraone | Commercially available or synthesized |

| Base | n-Butyllithium (2.5 M) | For deprotonation |

| Solvent | Tetrahydrofuran (THF), Methanol | Dry, inert atmosphere required |

| Temperature | -78 °C (initial), then room temperature | Controlled addition and reaction |

| Reaction time | 3 hours (ylidene formation), 16 hours (condensation) | Ensures completion |

| Workup | Aqueous ammonium chloride, ethyl acetate extraction | Standard quenching and extraction |

| Purification | Column chromatography | Silica gel, gradient elution |

| Yield | 50–75% | Based on analogous compounds |

| Characterization techniques | Mass spectrometry, NMR, melting point | Confirms structure and purity |

Research Findings and Notes

- The stereochemical outcome (E/Z isomers) is influenced by reaction conditions such as temperature and solvent polarity. Maintaining low temperatures during addition steps helps control stereochemistry.

- The bulky 1-heptyl and 3,3-dimethyl substituents on the indoline ring enhance the stability of the ylidene intermediates and influence the conjugation pattern in the final product.

- Purification by column chromatography is essential due to possible side reactions and formation of isomeric mixtures.

- Analogous synthetic routes for related compounds have been reported with similar reaction conditions and yields, supporting the feasibility of this approach.

- No direct patents or publications explicitly detailing this exact compound's synthesis were found, but the methodology aligns with known organic dye and indoline derivative preparation protocols.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

- Methodological Answer : Optimize condensation reactions between indolin-2-ylidene derivatives and cyclohexane-1,2,4,5-tetraone precursors. Use catalysts like sodium hydride or potassium carbonate in anhydrous solvents (e.g., DMF or THF) to control stereochemistry. Monitor reaction progress via HPLC or TLC to isolate (E/Z) isomers . Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield and purity. Validate stereochemistry using NOESY NMR or X-ray crystallography .

Q. How should researchers characterize the electronic properties of this compound for photochemical applications?

- Methodological Answer : Perform UV-Vis spectroscopy in solvents of varying polarity to assess absorption maxima and solvatochromic effects. Pair with cyclic voltammetry to determine HOMO/LUMO levels and redox stability. Computational DFT studies (e.g., Gaussian or ORCA) can model electronic transitions and compare experimental vs. theoretical data .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for functional group analysis, and FTIR for bond vibration validation. For trace impurities, use UPLC-MS with a C18 column and acetonitrile/water mobile phase, referencing pharmacopeial protocols for sensitivity thresholds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in complex reaction environments?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study solvent effects and transition-state geometries. Use software like Schrödinger Suite or GROMACS to model reaction pathways, incorporating polarizable force fields for accurate solvation dynamics. Validate predictions with kinetic isotope effect (KIE) studies or in situ IR spectroscopy .

Q. What strategies resolve contradictions in experimental vs. computational binding affinity data for this compound?

- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions (pH, temperature). Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Cross-validate with surface plasmon resonance (SPR) to assess kinetic parameters (kon/koff) .

Q. How can researchers design experiments to probe the compound’s stability under oxidative or hydrolytic stress?

- Methodological Answer : Conduct forced degradation studies:

- Oxidative : Expose to H2O2 (0.1–3%) at 40–60°C, monitoring degradation products via LC-MS.

- Hydrolytic : Test in buffers (pH 1–10) at 70°C, using Arrhenius plots to extrapolate shelf-life. Identify degradation pathways using high-resolution tandem MS and quantum mechanical calculations (e.g., Fukui indices) .

Data Analysis & Validation

Q. What statistical approaches are recommended for interpreting contradictory spectral or biological activity data?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to identify outliers in spectral datasets. For biological assays, use Grubbs’ test to exclude anomalies and Bayesian regression to quantify uncertainty. Cross-correlate with independent techniques (e.g., SPR vs. ITC) to confirm binding hypotheses .

Q. How should researchers optimize synthetic yields while minimizing byproduct formation?

- Methodological Answer : Use design of experiments (DoE) methodologies (e.g., Box-Behnken design) to vary reaction parameters (temperature, catalyst loading, solvent ratio). Analyze via response surface modeling to identify optimal conditions. Employ inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Ethical & Compliance Considerations

Q. What protocols ensure compliance with safety standards during large-scale synthesis?

- Methodological Answer : Follow OSHA guidelines for handling flammable solvents (e.g., THF) and reactive catalysts. Implement engineering controls (fume hoods, explosion-proof equipment) and monitor airborne contaminants via GC-MS. Document waste disposal per EPA regulations for halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.